molecular formula C₈¹³C₂H₁₂N₃¹⁵NO₅ B1157883 (-)-Inosine-13C2,15N

(-)-Inosine-13C2,15N

Cat. No.: B1157883
M. Wt: 271.2
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Inosine-13C2,15N is a stable isotope-labeled form of the purine nucleoside inosine, specifically engineered for use as a critical substrate and tracer in advanced biochemical and metabolic studies . As a key intermediate in purine biosynthesis and degradation, this compound enables precise tracking and quantification of metabolic fluxes . In research, inosine itself is a versatile bioactive molecule. It exhibits multimodal actions, including demonstrated neuroprotective properties, such as improving axonal wiring and potential for restoring neural function in models of stroke and neurological injury . Furthermore, its immunomodulatory effects are a major area of investigation. Recent studies highlight that inosine, particularly when derived from the gut microbiome, can enhance the efficacy of immune-checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors) in cancer immunotherapy by promoting T-cell activation and function within the tumor microenvironment . It also possesses documented anti-inflammatory and cardioprotective effects in various experimental models . The primary value of this stable isotope-labeled version lies in its application as an internal standard in quantitative analytical techniques. It is essential for protocols such as HPLC-MS/MS for the precise measurement of purine concentrations in biological samples like plasma, ensuring accurate and reliable data . By incorporating 13C and 15N atoms, this compound provides a distinct mass signature, eliminating analytical interference and allowing researchers to conduct highly sensitive metabolic profiling and pathway analysis. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₈¹³C₂H₁₂N₃¹⁵NO₅

Molecular Weight

271.2

Synonyms

1,9-Dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-13C2,15N;  9-β-D-Ribofuranosylhypoxanthine-13C2,15N;  Hypoxanthine 9-β-D-ribofuranoside-13C2,15N;  Hypoxanthine Ribonucleoside-13C2,15N;  Hypoxanthine Riboside-13C2,15N; 

Origin of Product

United States

Advanced Analytical Techniques for Tracing Inosine 13c2,15n and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a versatile technique that provides detailed information about molecular structure, dynamics, and interactions in solution. bu.edu The incorporation of stable isotopes like ¹³C and ¹⁵N, as in (-)-Inosine-13C2,15N, significantly enhances the power of NMR for studying complex biological systems. bu.eduingentaconnect.com

Heteronuclear ¹³C and ¹⁵N NMR in Labeled Systems

The introduction of ¹³C and ¹⁵N isotopes into biomolecules like RNA and DNA, through precursors such as this compound, addresses a primary challenge in NMR: spectral overlap. bu.eduoup.com Protons in large biomolecules often have similar chemical environments, leading to crowded and difficult-to-interpret spectra. By labeling with ¹³C and ¹⁵N, the spectral resolution can be increased by spreading the signals over a wider frequency range in multidimensional experiments. bu.edu

Heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlate the chemical shifts of protons with their directly attached heteronuclei (¹³C or ¹⁵N). This allows for the dispersion of proton signals based on the chemical shift of the attached nucleus, greatly simplifying spectral assignment. acs.org For nucleic acids, this is crucial for resolving the resonances of sugar protons, which typically resonate within a narrow range. oup.com The use of labeled nucleosides has become a cornerstone for the structural determination of nucleic acids and their complexes with proteins or drugs. ingentaconnect.combenthamdirect.com

Table 1: Key Heteronuclear NMR Experiments for Studying Labeled Biomolecules

Experiment Information Obtained Application in Labeled Systems
¹H-¹⁵N HSQC Correlation of proton and nitrogen chemical shifts over one bond. Backbone and side-chain amide assignments in proteins; base-pair and amino group assignments in nucleic acids. acs.org
¹H-¹³C HSQC Correlation of proton and carbon chemical shifts over one bond. Assignment of sugar and base resonances in nucleic acids; side-chain and alpha-carbon assignments in proteins. acs.org
HNN-COSY Detects hydrogen bonds in nucleic acid base pairs. Identification of Watson-Crick and other base-pairing schemes. frontiersin.org
HNCA/HN(CO)CA Correlates amide proton and nitrogen with alpha-carbon chemical shifts of the same and preceding residue in proteins. Sequential backbone resonance assignment in proteins.
(H)NCH Correlates ribose protons with nucleobase nitrogens in nucleic acids. Links sugar and base moieties for sequential assignment. frontiersin.org

Resonance Assignment Strategies Leveraging this compound

Resonance assignment is the foundational step for any detailed NMR structural or dynamic study. The specific labeling pattern of this compound can be strategically employed to simplify this often-complex process. By knowing which atoms are labeled, researchers can design specific NMR experiments to trace correlations between nuclei, effectively walking through the molecular structure to assign each resonance to a specific atom.

For instance, in a uniformly ¹³C,¹⁵N-labeled RNA molecule, a suite of three-dimensional NMR experiments can be used to connect the resonances of the ribose sugar and the nucleobase, and then to link sequential nucleotides. frontiersin.org The introduction of this compound would provide distinct signals for the inosine (B1671953) residue, serving as an unambiguous starting point for the assignment process. Site-specific labeling, where only certain residues or positions are labeled, can further reduce spectral complexity and aid in the assignment of large RNA-protein complexes. oup.commarioschubert.ch This approach is particularly valuable for studying single-stranded RNA, where resonance overlap is a significant hurdle. oup.com

Relaxation Studies and Conformational Dynamics of Biomolecules Containing this compound

Biomolecules are not static entities; they undergo a range of motions on different timescales that are often critical for their function. NMR relaxation studies provide a powerful means to probe these dynamics. ceitec.cz The incorporation of ¹⁵N and ¹³C isotopes, such as from this compound, is essential for these studies in nucleic acids. scispace.comresearchgate.net

NMR relaxation parameters, such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear Nuclear Overhauser Effect (NOE), are sensitive to molecular motions on the picosecond to nanosecond timescale. researchgate.net By measuring these parameters for specific ¹⁵N or ¹³C nuclei within a biomolecule, researchers can gain insights into the flexibility of the backbone and the internal motions of individual residues. nih.govresearchgate.net For example, ¹⁵N relaxation studies are commonly used to characterize the dynamics of the protein backbone. ceitec.cz In nucleic acids, ¹³C relaxation of the ribose and base carbons can report on the flexibility of the sugar-phosphate backbone and the dynamics of base pairing. nih.gov

For slower motions, on the microsecond to millisecond timescale, which are often associated with larger conformational changes, techniques like relaxation dispersion (RD) NMR are employed. ucl.ac.uk These experiments can detect and characterize sparsely populated, transiently formed "excited states" that are invisible to conventional structural biology methods but may be functionally important. nih.gov The ability to specifically label sites with this compound can enhance the sensitivity and interpretability of these advanced dynamic studies. nih.gov

Mass Spectrometry (MS) for Isotopic Profile Analysis and Flux Quantitation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics for identifying and quantifying metabolites. When combined with stable isotope labeling, MS can be used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.commedchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS in Metabolic Tracing

LC-MS combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.gov In a typical metabolic tracing experiment, cells or organisms are fed a stable isotope-labeled substrate, such as this compound. mdpi.com Over time, the labeled atoms are incorporated into various downstream metabolites. Cell extracts are then analyzed by LC-MS to measure the abundance of different isotopologues (molecules that differ only in their isotopic composition) for each metabolite. springernature.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific parent ion (e.g., a metabolite containing the ¹³C and ¹⁵N labels from inosine) is selected and fragmented. The resulting fragment ions provide information about the structure of the metabolite and, crucially, the position of the labels within the molecule. acs.orgsci-hub.se This allows for a more detailed reconstruction of metabolic pathways. nih.gov For example, by tracing the fate of the labeled atoms from this compound, one could quantify the flux through purine (B94841) salvage and degradation pathways.

Table 2: Applications of LC-MS in Tracing this compound

Application Experimental Approach Information Gained
Metabolic Flux Analysis (MFA) Cells are cultured with this compound. Metabolites are extracted at different time points and analyzed by LC-MS. Quantifies the rate of metabolic reactions and the flow of metabolites through pathways like purine metabolism. creative-proteomics.commedchemexpress.com
Pathway Reconstruction Analysis of isotopologue distribution in various metabolites after administration of the labeled inosine. Identifies active metabolic pathways and discovers new or alternative routes for inosine metabolism. nih.govx-mol.net
Substructure Label Tracking LC-MS/MS is used to fragment labeled metabolites and identify the position of the ¹³C and ¹⁵N atoms. Provides detailed information on the specific biochemical transformations the inosine molecule has undergone. acs.orgnih.gov

Ultra-High Resolution Mass Spectrometry (UHR-MS) for Isotopic Resolution

Ultra-high resolution mass spectrometry (UHR-MS), often performed on instruments like the Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. thermofisher.comukri.org This capability is particularly advantageous in stable isotope tracing studies, especially when using multiple tracers (e.g., both ¹³C and ¹⁵N). uni-regensburg.de

UHR-MS can distinguish between isotopologues that have very similar masses. For instance, it can resolve the small mass difference between a molecule containing one ¹³C atom versus one ¹⁵N atom, which may be difficult with lower-resolution instruments. nih.gov This allows for the unambiguous determination of the number of ¹³C and ¹⁵N atoms incorporated into a metabolite, providing a more accurate picture of its metabolic origin. nih.gov The high resolution also enables the observation of isotopic fine structure, which can further confirm the elemental composition of a molecule. ukri.orglcms.cz This level of detail is critical for accurately quantifying metabolic fluxes and building robust models of cellular metabolism. acs.orgsci-hub.senih.gov

Data Independent Acquisition (DIA) and Secondary Ion Mass Spectrometry (SIMS) for Spatiotemporal Analysis

Data Independent Acquisition (DIA) and Secondary Ion Mass Spectrometry (SIMS) are powerful analytical techniques that provide detailed spatiotemporal insights into the metabolic fate of this compound.

Data Independent Acquisition (DIA) is a mass spectrometry method where all ions within a specified mass-to-charge (m/z) range are fragmented and analyzed. wikipedia.org This approach contrasts with data-dependent acquisition (DDA), which only selects a limited number of precursor ions for fragmentation. proteomicscenter.nl DIA ensures a more comprehensive and reproducible dataset by capturing fragment ion spectra for all detectable precursors in a sample, which is particularly advantageous for complex biological matrices. proteomicscenter.nlfrontiersin.org In the context of tracing this compound, DIA allows for the simultaneous monitoring of the isotopically labeled parent compound and its various metabolites. The technique cycles through predefined precursor isolation windows, fragmenting all peptides within that window, which results in highly multiplexed fragment ion spectra. wikipedia.orgfrontiersin.org While data analysis can be challenging due to the complexity of the spectra, it offers exceptional reproducibility, avoiding the stochastic nature of precursor selection inherent in DDA. proteomicscenter.nlnih.gov

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing high-resolution spatial information on the elemental and isotopic composition of a sample. micro.org.aunf-itwg.org A primary ion beam sputters the sample surface, generating secondary ions that are then analyzed by a mass spectrometer. cameca.com This method can achieve spatial resolutions down to the sub-micrometer scale, making it ideal for visualizing the distribution of this compound and its metabolites within individual cells or tissue sections. nf-itwg.orggoettingen-research-online.de Dynamic SIMS, in particular, allows for depth profiling, providing a three-dimensional view of the isotopic distribution. cameca.com For instance, Nanoscale SIMS (NanoSIMS) can be used to examine metabolic effects at the subcellular level, offering a powerful tool to study the localized metabolism of the labeled inosine. goettingen-research-online.de The high sensitivity of SIMS allows for the detection of trace elements and isotopes, often in the parts-per-billion range. gfz.de

Together, DIA and SIMS provide a multi-faceted approach to studying the metabolism of this compound. DIA offers a comprehensive and quantitative overview of the isotopologues present in a sample extract, while SIMS provides invaluable information on their precise spatial localization within a biological system. proteomicscenter.nlgoettingen-research-online.de This combination enables researchers to not only identify and quantify the metabolic products of this compound but also to understand where these metabolic processes are occurring in time and space.

Quantification of Isotopic Enrichment and Isotopologue Distributions

The quantification of isotopic enrichment and the analysis of isotopologue distributions are central to stable isotope tracing studies using this compound. These measurements provide detailed insights into the metabolic pathways and fluxes within a biological system.

Isotopic enrichment refers to the increase in the abundance of a specific isotope above its natural background level. In the context of this compound, this involves measuring the incorporation of the ¹³C and ¹⁵N isotopes into inosine and its downstream metabolites. High-resolution mass spectrometry is a key technique for this purpose, as it can accurately distinguish between different isotopologues. almacgroup.com The atom percent excess (APE) is a common metric used to express isotopic enrichment, representing the percentage of a labeled isotope above its natural abundance.

Isotopologue distributions describe the relative abundance of all isotopic forms of a given metabolite. frontiersin.org When this compound is metabolized, the ¹³C and ¹⁵N atoms can be distributed among various products. Analyzing the mass shifts in the mass spectra of these products reveals how the labeled atoms have been incorporated. For example, the de novo purine biosynthesis pathway can be traced by following the incorporation of labeled atoms from precursors like serine into inosine monophosphate (IMP) and adenosine (B11128) monophosphate (AMP). annualreviews.org

The following interactive table presents hypothetical data on the isotopic enrichment of key metabolites following the administration of this compound, illustrating how different metabolic pathways can be distinguished based on their unique isotopologue patterns.

M+0 represents the unlabeled metabolite, while M+1, M+2, and M+3 represent the metabolite with one, two, or three heavy isotopes incorporated, respectively.

Ion Chromatography-Mass Spectrometry (IC-MS) for Polar Metabolite Analysis

Ion Chromatography-Mass Spectrometry (IC-MS) is a highly effective technique for the analysis of polar and charged metabolites, such as those involved in the metabolism of this compound. nih.gov Many key intermediates in nucleotide metabolism, including sugar phosphates, are highly polar and thus challenging to retain and separate using traditional reversed-phase liquid chromatography. thermofisher.comlcms.cz

In the context of tracing studies with this compound, IC-MS is particularly valuable for several reasons:

Comprehensive Coverage: It allows for the analysis of a wide range of polar metabolites that might be missed by other methods. thermofisher.com

Quantitative Accuracy: The technique demonstrates high reproducibility and is well-suited for quantitative metabolomic analysis. nih.gov

Isotopologue Analysis: IC-MS can be combined with high-resolution mass spectrometry to resolve and quantify the different isotopologues of polar metabolites, which is essential for tracing the metabolic fate of the labeled inosine. nih.gov

A study by a team of researchers has demonstrated an Ion Chromatography-Ultrahigh-Resolution-MS1/Data Independent-HR-MS2 method for stable isotope-resolved metabolomics. nih.gov This approach successfully traced the fate of ¹³C and ¹⁵N atoms from labeled precursors through central metabolic pathways, including purine and pyrimidine (B1678525) nucleotide biosynthesis. nih.gov This highlights the power of IC-MS in reconstructing complex metabolic networks.

Integration of Multi-Omics Data in Conjunction with Isotopic Tracing

To gain a comprehensive understanding of the metabolic impact of this compound, integrating data from isotopic tracing with other "omics" disciplines is crucial. This multi-omics approach combines metabolomics data with genomics, transcriptomics, and proteomics to provide a systems-level view of cellular responses. nih.gov

Isotopic tracing with this compound provides detailed information on metabolic fluxes and pathway utilization. uni-saarland.de However, to understand the underlying regulatory mechanisms, this data can be correlated with:

Transcriptomics: By measuring changes in gene expression (mRNA levels), researchers can identify which enzymes and transporters involved in inosine metabolism are upregulated or downregulated in response to specific conditions.

Proteomics: This provides information on the abundance of proteins, offering a more direct measure of the enzymes available to catalyze metabolic reactions.

Genomics: Analyzing the genetic makeup of an organism or cell line can reveal predispositions or alterations in metabolic pathways.

The integration of these datasets allows for the construction of more complete and accurate models of cellular metabolism. nih.gov For example, an observed change in the flux through a particular pathway, as revealed by this compound tracing, can be linked to corresponding changes in the expression of the genes and proteins that constitute that pathway. This approach helps to uncover the connections between genetic regulation, protein expression, and metabolic function. nih.gov

Studies have shown the power of combining metabolomics with other omics data to understand complex biological processes, such as the cellular response to stress or disease. uni-saarland.de For instance, investigating the purinosome, a multi-enzyme complex involved in de novo purine synthesis, has benefited from a combination of imaging, proteomics, and stable isotope tracing to elucidate its structure and function. annualreviews.org

The following table lists the chemical compounds mentioned in this article.

Applications of Inosine 13c2,15n in Metabolic Pathway Elucidation

De Novo Purine (B94841) Biosynthesis Pathway Investigations

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides from simple precursors. frontiersin.org This energy-intensive pathway involves ten sequential enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govsci-hub.sesoton.ac.uk The use of stable isotope tracers like (-)-Inosine-13C2,15N is crucial for dissecting this complex pathway. silantes.comnih.gov

Stable isotope tracing using labeled precursors allows for the precise tracking of atoms as they are incorporated into the purine ring. sci-hub.seacs.org For instance, studies utilizing [¹³C₂,¹⁵N]-glycine have demonstrated its incorporation into purine nucleotides, enabling the monitoring of de novo purine biosynthesis flux. biologists.comnih.gov The dual labeling of inosine with ¹³C and ¹⁵N provides a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to follow the labeled atoms through the various enzymatic reactions of the pathway. acs.orgnih.gov This approach helps to confirm the known steps of the pathway and can also aid in the discovery of new or alternative metabolic routes. acs.org The incorporation of the labeled carbon and nitrogen atoms from this compound into IMP, and subsequently into AMP and GMP, provides a quantitative measure of the flux through these pathways. silantes.comnih.govnih.gov

Research has shown that the carbon and nitrogen atoms of the purine ring originate from several sources, including glycine, formate (B1220265), glutamine, aspartate, and carbon dioxide. nih.govsci-hub.se Isotopic tracer experiments have been fundamental in delineating these contributions. medmuv.com By using specifically labeled inosine, researchers can investigate the relative contributions of different precursors to the purine backbone under various physiological or pathological conditions.

Metabolic flux analysis using stable isotope tracers is instrumental in identifying the rate-limiting steps and regulatory control points within a metabolic pathway. frontiersin.org In de novo purine biosynthesis, several enzymes are known to be subject to feedback inhibition by the end products of the pathway, such as AMP and GMP. nih.govnih.gov For example, the enzyme glutamine-PRPP amidotransferase, which catalyzes the first committed step, is allosterically inhibited by IMP, AMP, and GMP. medmuv.com

By introducing this compound and monitoring the labeling patterns of downstream metabolites over time, researchers can identify bottlenecks in the pathway. nih.gov An accumulation of a labeled intermediate upstream of a particular enzymatic step, coupled with a decrease in labeling of the subsequent product, would suggest that this enzyme is rate-limiting. soton.ac.ukmdpi.com This information is critical for understanding how the cell regulates purine production to meet its metabolic demands.

IMP represents a critical branchpoint in purine metabolism, as it can be converted to either AMP or GMP. frontiersin.orgsci-hub.se The use of this compound allows for the detailed analysis of metabolite distribution at this branchpoint. silantes.comacs.org By quantifying the relative abundance of labeled AMP and GMP derived from the labeled inosine, researchers can assess the regulation of flux towards either adenylate or guanylate synthesis. biologists.comnih.gov

Furthermore, stable isotope tracing can reveal the profiles of other intermediary metabolites in the pathway. frontiersin.org This can help to identify any unexpected accumulation or depletion of intermediates, which might indicate previously unknown regulatory mechanisms or enzymatic activities. silantes.comacs.org

Identification of Rate-Limiting Steps and Regulatory Mechanisms

Purine Salvage Pathway Dynamics and Interplay

In addition to de novo synthesis, cells can also produce nucleotides through the purine salvage pathway, which recycles purine bases and nucleosides from the degradation of nucleic acids. frontiersin.orgontosight.ai This pathway is less energy-intensive than de novo synthesis. researchgate.net The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). ontosight.ai

Recent studies have highlighted the importance of the purine salvage pathway in various cellular contexts, including cancer. biorxiv.orgnih.gov For instance, some cancer cells show an increased reliance on the salvage pathway for their purine supply. researchgate.net

Cells exhibit metabolic plasticity, meaning they can adapt their metabolic pathways in response to changes in nutrient availability or cellular stress. acs.orgresearchgate.net The use of this compound can help to assess this plasticity in the context of purine metabolism. For example, under conditions of nutrient deprivation, cells might upregulate the purine salvage pathway to conserve energy. biorxiv.org By tracing the fate of labeled inosine under different conditions, researchers can quantify the shift in reliance between the de novo and salvage pathways. acs.org This provides insights into how cells adapt their metabolism to survive and proliferate in challenging environments.

Nucleotide Metabolism and Interconversion Studies

Beyond the initial synthesis of IMP, AMP, and GMP, nucleotide metabolism involves a complex network of interconversions. frontiersin.orgsci-hub.se Nucleoside diphosphate (B83284) kinases and monophosphate kinases are responsible for phosphorylating the mononucleotides to their di- and triphosphate forms, which are the active forms used in DNA and RNA synthesis and cellular energy transfer. nih.gov

This compound can be used to study the dynamics of these interconversion reactions. nih.govmdpi.comoup.com By following the labeled atoms from inosine to IMP, and then to AMP, ADP, ATP, GMP, GDP, and GTP, researchers can measure the rates of these phosphorylation steps. sci-hub.se This provides a comprehensive picture of nucleotide pool dynamics within the cell.

The data below illustrates how this compound can be used to trace metabolic flux in a hypothetical experiment.

Table 1: Hypothetical Isotope Tracing of Purine Metabolites

MetaboliteUnlabeled (%)Labeled (%)Fold Change in Labeled Fraction
Inosine Monophosphate (IMP)20804.0
Adenosine Monophosphate (AMP)40601.5
Guanosine Monophosphate (GMP)30702.3
Adenosine Triphosphate (ATP)50501.0
Guanosine Triphosphate (GTP)35651.85

Table 2: Research Findings on Purine Pathway Dynamics

ConditionPathway Predominantly UsedKey Enzyme ActivityObserved Labeled Metabolite
Normal ProliferationDe Novo SynthesisHigh PRPP AmidotransferaseLabeled IMP, AMP, GMP
Nutrient StressSalvage PathwayHigh HGPRTLabeled IMP from Labeled Hypoxanthine (B114508)
Cancer Cells (some types)Increased SalvageVariable, often high HGPRTIncreased Labeled Nucleotides from Salvage
After certain drug treatmentsAltered De Novo/Salvage BalanceInhibited target enzymeAccumulation of upstream labeled intermediates

Regulation of Nucleoside Triphosphate Pools

The maintenance of appropriate levels of nucleoside triphosphates (NTPs) like ATP and GTP is critical for cellular functions, including DNA/RNA synthesis and energy transfer. Nucleotide synthesis is a highly regulated and energy-intensive process. columbia.eduoup.com The use of isotopically labeled precursors is a direct method to measure the size and turnover of free nucleotide pools. oup.com

When cells are supplied with labeled inosine, it is readily taken up and enters the purine salvage pathway. It is first converted to inosine monophosphate (IMP), which stands at a crucial metabolic junction. mdpi.comuky.edu From IMP, the pathway branches to synthesize adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are subsequently phosphorylated to their di- and triphosphate forms (ADP/ATP and GDP/GTP).

By tracing the incorporation of ¹³C and ¹⁵N from inosine into the broader pool of purine nucleotides, scientists can elucidate the dynamics of NTP regulation. Studies have shown that when labeled inosine is used as a tracer, the labels are distributed throughout the various purine nucleotides (IMP, AMP, ADP, ATP, GMP, GDP), confirming that salvage via IMP contributes to the entire purine nucleotide pool. biorxiv.org This approach allows for the quantification of the salvage pathway's contribution to maintaining NTP homeostasis, which is balanced by feedback inhibition mechanisms where high levels of AMP and GMP can regulate the enzymes involved in their own synthesis from IMP. researchgate.net Enzymes such as inosine triphosphate pyrophosphatase (ITPase) also play a crucial "house-cleaning" role by hydrolyzing non-canonical NTPs like inosine triphosphate, thereby cleansing the nucleotide pool and preventing their incorporation into nucleic acids. thermofisher.comnih.gov

Tracer MoleculeKey IntermediateLabeled End ProductsInsights Gained
This compoundInosine Monophosphate (IMP)¹³C,¹⁵N-AMP, ¹³C,¹⁵N-ADP, ¹³C,¹⁵N-ATPQuantifies the contribution of the purine salvage pathway to the total adenine nucleotide pool.
This compoundInosine Monophosphate (IMP)¹³C,¹⁵N-GMP, ¹³C,¹⁵N-GDP, ¹³C,¹⁵N-GTPQuantifies the contribution of the purine salvage pathway to the total guanine (B1146940) nucleotide pool.
[U-¹³C]-GlucoseRibose-5-Phosphate¹³C-Ribose in all NTPsMeasures the de novo synthesis of the ribose backbone for all nucleotides.
[¹⁵N]-GlutamineN/A¹⁵N in purine and pyrimidine (B1678525) ringsTraces the nitrogen contribution from glutamine to de novo nucleotide synthesis. oup.com

Enzymatic Interconversion of Nucleotides and Derivatives

Isotopically labeled inosine is instrumental in studying the specific enzymatic reactions that convert one nucleotide to another. The journey of the ¹³C and ¹⁵N labels serves as a direct reporter on the activity of key enzymes within the purine metabolic network.

The central conversion is that of inosine to IMP. From there, the pathway splits. The synthesis of AMP from IMP involves two enzymes: adenylosuccinate synthetase and adenylosuccinate lyase. mdpi.com Conversely, the conversion of IMP to GMP is a two-step process catalyzed by IMP dehydrogenase (IMPDH) and GMP synthetase. mdpi.comresearchgate.net By measuring the rate of appearance of labeled AMP and GMP following the introduction of labeled inosine, the relative activities of these branching pathways can be determined under various physiological conditions. tandfonline.com

Furthermore, labeled inosine can be used to investigate purine catabolism and recycling. Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of inosine into hypoxanthine and ribose-1-phosphate (B8699412). mdpi.com The resulting labeled hypoxanthine can then be salvaged back into IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). libretexts.orgvt.edu Tracing these steps with this compound allows for the dissection of this intricate cycle of degradation and salvage.

EnzymeSubstrate(s)Product(s)Metabolic Role
Inosine KinaseInosine, ATPInosine Monophosphate (IMP), ADPPhosphorylates inosine to enter the nucleotide pool. tandfonline.com
Purine Nucleoside Phosphorylase (PNP)Inosine, Phosphate (B84403)Hypoxanthine, Ribose-1-PhosphateCleaves inosine in the catabolic/salvage pathway. mdpi.com
IMP Dehydrogenase (IMPDH)IMP, NAD⁺Xanthosine (B1684192) Monophosphate (XMP), NADHFirst committed step in converting IMP to GMP. mdpi.comresearchgate.net
Adenylosuccinate SynthetaseIMP, Aspartate, GTPAdenylosuccinate, GDPFirst committed step in converting IMP to AMP. researchgate.net
Adenosine Deaminase (ADA)AdenosineInosineConverts adenosine to inosine for catabolism or salvage. mdpi.com

Interconnection with Central Carbon and Nitrogen Metabolism

Purine metabolism does not operate in isolation; it is deeply integrated with the central metabolic pathways that manage the cell's carbon and nitrogen resources. Using tracers like this compound helps to map these critical interconnections.

The synthesis of purines, whether de novo or via salvage, requires precursors from several major metabolic hubs. libretexts.orgnih.gov The ribose-phosphate backbone of all nucleotides, including inosine, is generated through the pentose (B10789219) phosphate pathway (PPP), a branch of glycolysis. vt.edu The nitrogen atoms of the purine ring itself are sourced from specific amino acids: glycine, glutamine, and aspartate. columbia.edulibretexts.org These amino acids are key nodes in central nitrogen metabolism, which is tightly linked with the tricarboxylic acid (TCA) cycle and other pathways of carbon metabolism. oup.com

When labeled inosine is metabolized, its components can be traced back into these central pathways. For instance, the ribose moiety can be catabolized and its carbons can re-enter glycolysis or the PPP. This bi-directional flow highlights the metabolic plasticity of cells. By using multiple, differentially labeled tracers simultaneously (e.g., ¹³C-glucose and ¹⁵N-inosine), researchers can create detailed maps of how carbon and nitrogen flow between these interconnected networks. nih.gov This approach is essential for understanding how cells coordinate these complex pathways to support functions like proliferation or respond to metabolic stress. nih.gov

Contribution of Feeder Pathways to Purine Synthesis

Cells have two main routes for producing purine nucleotides: the energy-intensive de novo synthesis pathway and the more economical salvage pathway. mdpi.com Isotope tracers are uniquely suited to quantify the relative contribution of each route. The de novo pathway builds the purine ring from simpler molecules provided by "feeder" pathways.

Using this compound specifically traces the flux through the salvage pathway. aacrjournals.org In parallel experiments, researchers can use other labeled precursors to trace the de novo pathway. For example, labeled glycine, glutamine, aspartate, and formate (from the one-carbon pathway) can reveal the rate of de novo synthesis by tracking their incorporation into the purine ring. columbia.edulibretexts.org By comparing the isotopic enrichment in the final nucleotide pool (e.g., ATP) from a labeled inosine tracer versus a labeled de novo precursor, the relative importance of salvage versus de novo synthesis can be quantitatively determined in different cell types or conditions. aacrjournals.org For instance, some cancer cells show an increased reliance on de novo synthesis, making the enzymes of this pathway attractive therapeutic targets. mdpi.comaacrjournals.org

Atom(s) in Purine RingPrecursor MoleculeSupplying Feeder Pathway
N1AspartateAmino Acid Metabolism / TCA Cycle
C2, C8FormateOne-Carbon Metabolism (Folate Cycle)
N3, N9GlutamineAmino Acid Metabolism
C4, C5, N7GlycineAmino Acid Metabolism
C6CO₂ (Bicarbonate)TCA Cycle / Anaplerosis
Ribose-5-PhosphateGlucosePentose Phosphate Pathway (PPP)

Flux Analysis in Complex Metabolic Networks

Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracing to measure the rates (or fluxes) of reactions within a metabolic network. medchemexpress.com This provides a dynamic view of cellular metabolism that goes beyond simply measuring metabolite concentrations.

In the context of purine metabolism, this compound serves as a specific tracer for the salvage pathway flux. By monitoring the rate at which the ¹³C and ¹⁵N labels from inosine appear in downstream products like AMP and GMP, and ultimately ATP and GTP, researchers can calculate the absolute or relative rate of this pathway. aacrjournals.orgmedchemexpress.com

Comparative MFA studies can reveal profound insights into metabolic reprogramming. For example, one could compare the purine salvage flux in normal cells versus cancer cells, or in cells under different nutrient conditions. A study on Bacillus subtilis used MFA to show that inactivating genes involved in the further metabolism of inosine and IMP dramatically redirected metabolic flux towards the accumulation of inosine. nih.gov Similarly, in small-cell lung cancer models, MFA using labeled hypoxanthine (the base component of inosine) demonstrated plasticity between the de novo and salvage pathways. aacrjournals.org This type of analysis is crucial for identifying metabolic bottlenecks or dependencies that could be exploited for therapeutic purposes.

Metabolic StateTracerObserved Flux ChangeImplication
Normal Proliferation This compoundBaseline flux through purine salvage pathway.Salvage pathway actively contributes to the nucleotide pool for normal cell function.
HPRT1-Deficient Cells This compoundDrastically reduced or zero flux from inosine to IMP.Cell is unable to salvage inosine/hypoxanthine and must rely on de novo synthesis. aacrjournals.org
High De Novo Synthesis (e.g., some cancers) [¹³C]-GlycineHigh incorporation into purine nucleotides.The cell is heavily reliant on building purines from scratch, a potential therapeutic vulnerability. aacrjournals.org
Purine-Depleted Media This compoundIncreased flux through purine salvage pathway.The cell upregulates salvage mechanisms to compensate for the lack of external purines.

Applications of Inosine 13c2,15n in Structural and Molecular Interaction Studies

Probing RNA and DNA Structure and Dynamics.frontiersin.orgoup.comrsc.orgbiorxiv.orgnih.govnih.govresearchgate.net

The use of stable isotope labeling, such as with (-)-Inosine-13C2,15N, is a prerequisite for many state-of-the-art NMR experiments designed to study the structure and dynamics of RNA and DNA. rsc.org The introduction of 13C and 15N nuclei provides additional NMR-active sites, which are essential for resolving the spectral complexity inherent in these macromolecules. rsc.orgacs.org

Facilitating Resonance Assignments in Nucleic Acid NMR.oup.comnih.govresearchgate.netresearchgate.net

A significant challenge in the NMR study of nucleic acids is the severe overlap of signals in proton (¹H) spectra, which complicates the process of resonance assignment. rsc.orgacs.org The incorporation of 13C and 15N isotopes, as in this compound, allows for the use of heteronuclear NMR experiments, such as the 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. rsc.org These experiments correlate the chemical shifts of protons with those of the directly bonded carbon or nitrogen atoms, spreading the signals over a wider frequency range and thus improving resolution. rsc.org

Site-specific and atom-specific labeling with compounds like this compound is particularly advantageous for assigning resonances in larger and more complex nucleic acid structures. oup.comnih.gov By introducing a labeled inosine (B1671953) at a specific position, researchers can unambiguously identify the signals corresponding to that residue, which is especially helpful in systems with a high degree of resonance degeneracy. oup.comrsc.org This targeted approach simplifies the spectral analysis and accelerates the assignment process, which is a critical first step in any detailed structural or dynamic study. nih.gov For instance, the use of 8-¹³C purine (B94841) and 6-¹³C pyrimidine (B1678525) DNA phosphoramidites has been shown to significantly facilitate the resonance assignment process in a polypurine tract DNA/RNA hybrid. oup.com

Investigating Conformational Changes and Equilibria.rsc.orgresearchgate.net

Nucleic acids are not static molecules; they exist in a dynamic equilibrium of different conformations, which is often crucial for their biological function. Isotopic labeling with this compound provides a means to probe these conformational changes and equilibria. rsc.org Guanine (B1146940) to inosine (G → I) substitution is a common strategy to study the properties of nucleic acids, as inosine is structurally similar to guanine but lacks the N2 amino group. nih.gov This substitution can reveal the thermodynamic and structural effects of a single hydrogen bond. nih.gov

Molecular dynamics simulations have complemented experimental studies by investigating the free energy impact of G → I substitutions in both B-DNA and A-RNA helices, revealing context-dependent energy contributions. nih.gov Furthermore, site-specific labeling allows for real-time NMR experiments to monitor processes like the re-equilibration of folding distributions after a temperature jump, providing kinetic data on conformational transitions. oup.com

Characterization of Non-Canonical Nucleic Acid Structures (e.g., Quadruplexes).researchgate.net

Beyond the canonical double helix, DNA and RNA can fold into a variety of non-canonical structures, such as G-quadruplexes, which are implicated in key cellular processes like transcription and translation. biorxiv.orgnih.govslonmr.si The study of these structures is often complicated by their complex folding patterns and dynamics.

Isotopic labeling is a valuable tool in these investigations. For example, site-specific 8-¹³C-2'deoxyguanosine labeling has been used to confirm the slow exchange between two different folded forms of a G-quadruplex. oup.com The incorporation of inosine, sometimes as a result of adenosine-to-inosine RNA editing, can also influence the stability and structure of G-quadruplexes. biorxiv.org Molecular dynamics simulations have suggested that stable RNA quadruplex structures can form with inosine-containing tetrads. biorxiv.org The ability to introduce labeled inosine, such as this compound, into these structures facilitates detailed NMR studies that are essential for understanding their architecture and biological significance. researchgate.netsilantes.com

Studies of Protein-Nucleic Acid Interactions.rsc.orgnih.govnih.govresearchgate.netresearchgate.net

The interactions between proteins and nucleic acids are fundamental to a vast array of cellular functions, including DNA replication, transcription, and repair, as well as RNA processing and regulation. thermofisher.combiocompare.com Understanding these interactions at a molecular level requires techniques that can provide detailed structural and dynamic information. Isotopic labeling of nucleic acids with compounds like this compound offers a powerful approach to achieve this.

Site-Specific Information on Ligand Binding.rsc.org

Determining the precise location where a protein or other ligand binds to a nucleic acid is crucial for understanding the specificity and mechanism of the interaction. nih.gov Site-specific isotopic labeling of the nucleic acid allows researchers to monitor changes in the NMR spectrum at a particular residue upon ligand binding. rsc.org

By introducing this compound at a known position within an RNA or DNA sequence, any changes in the chemical shifts or relaxation properties of the labeled nuclei can be directly attributed to the binding event at or near that site. This provides unambiguous, site-specific information about the binding interface. For example, in a study of a 72-nucleotide RNA, specific residues were labeled with ¹⁵N and ¹³C to confirm intermolecular base pairing with a substrate RNA through HNN COSY experiments. researchgate.net This level of detail is essential for mapping the binding pockets and understanding how proteins recognize specific nucleic acid sequences or structures. nih.gov

Delineation of Interaction Interfaces and Dynamic Behavior.rsc.orgnih.gov

Beyond simply identifying the binding site, isotopic labeling helps to delineate the entire interaction interface and to characterize the dynamic nature of the protein-nucleic acid complex. rsc.orgnih.gov The chemical synthesis of nucleic acids with atom-specifically labeled building blocks enables detailed NMR investigations to probe both structure and dynamics. nih.govresearchgate.net

Upon formation of a protein-nucleic acid complex, changes in the NMR signals of the labeled nucleic acid can reveal not only direct contacts but also allosteric changes in regions distant from the primary binding site. Furthermore, relaxation-based NMR experiments, which are simplified by the isolated spin pairs in specifically labeled nucleotides, can provide insights into the dynamics of the complex on a wide range of timescales. rsc.org These studies can reveal how the flexibility of both the protein and the nucleic acid changes upon binding and how these dynamic changes contribute to the function of the complex. nih.gov For instance, NMR studies have shown that basic side chains of proteins interacting with nucleic acid phosphate (B84403) groups are generally more mobile than those interacting with the nucleotide bases, highlighting the dynamic nature of these interfaces. nih.gov

Table of Research Findings

Application AreaTechnique/MethodKey FindingReference
Resonance AssignmentHeteronuclear NMR (e.g., HSQC) with site-specific labelingSignificantly facilitates the assignment process in complex nucleic acids by resolving signal overlap. oup.comrsc.org
Conformational DynamicsReal-time NMR with T-jump experimentsAllowed for the monitoring of the re-equilibration of G-quadruplex fold distributions, yielding kinetic rates. oup.com
Non-Canonical StructuresNMR with site-specific 13C-labelingVerified the existence of a slow exchange between two distinct G-quadruplex folds. oup.com
Protein-Nucleic Acid InterfacesNMR (HNN COSY) with specific 15N and 13C labelsConfirmed specific intermolecular Watson-Crick base pairing between a guide RNA and its substrate, delineating the interaction site. researchgate.net
Interaction DynamicsRelaxation-based NMR experimentsIsolated spin pairs from specific labeling simplify experiments to probe functional dynamics in RNA and protein-RNA complexes. rsc.org

Methodological Advancements and Future Directions in Isotopic Tracer Research with Inosine 13c2,15n

Development of Advanced Computational Models for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com Isotope-assisted MFA, which tracks the path of stable isotopes like ¹³C from a tracer through metabolic networks, is the gold standard for measuring these fluxes. biorxiv.org The labeling patterns, or mass isotopomer distributions, of downstream metabolites are measured by mass spectrometry and then used in conjunction with stoichiometric models to calculate the flow through various pathways. biorxiv.org

Recent advancements have moved beyond traditional ¹³C-MFA to more sophisticated models that leverage dual-labeled tracers. The development of ¹³C¹⁵N-MFA allows for the simultaneous quantification of both carbon and nitrogen fluxes. embopress.orgnih.gov This is particularly valuable for studying the metabolism of molecules like inosine (B1671953), which contain both carbon and nitrogen rings. By using a tracer like (-)-Inosine-13C2,15N, these models can provide a much more comprehensive view of how cells co-assimilate these essential building blocks for processes like amino acid and nucleotide biosynthesis. nih.govbiorxiv.org

Furthermore, to handle the complexity and uncertainty inherent in these models, researchers have implemented statistically rigorous frameworks like Bayesian Model Averaging (BMA) . embopress.org Unlike single-model approaches, BMA can more reliably estimate flux uncertainties, determine reaction directionality, and even infer reaction bidirectionality by considering multiple model possibilities simultaneously. nih.gov This approach has been successfully used to resolve the operational modes of complex metabolic nodes, such as the anaplerotic node in mycobacteria, and to identify central hubs of nitrogen metabolism. embopress.orgbiorxiv.org

Table 1: Comparison of Metabolic Flux Analysis (MFA) Models

Feature Traditional ¹³C-MFA Advanced ¹³C¹⁵N-MFA with BMA
Isotopes Traced Primarily Carbon (¹³C) Carbon (¹³C) and Nitrogen (¹⁵N) simultaneously
Primary Output Quantification of carbon fluxes in central metabolism. biorxiv.org Simultaneous quantification of carbon and nitrogen fluxes. embopress.org
Statistical Rigor Relies on single-model statistical fits, which may underestimate uncertainty. Uses Bayesian Model Averaging for more robust statistical inference and uncertainty quantification. nih.gov
Capabilities Measures net fluxes and can validate network models. biorxiv.org Resolves net and bidirectional fluxes, identifies key operational modes of metabolic nodes, and maps CN co-assimilation. embopress.orgbiorxiv.org
Tracer Example [U-¹³C₆]-glucose (-)-Inosine-¹³C₂,¹⁵N, [¹³C₅,¹⁵N₂]-glutamine

High-Throughput Screening Methodologies Incorporating Isotopic Tracing

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds or genetic modifications. The integration of stable isotope tracing into HTS workflows enables a functional assessment of metabolic responses on a large scale. frontiersin.org This combination is a powerful tool for drug discovery and for identifying metabolic vulnerabilities in diseases like cancer. frontiersin.orgbiorxiv.org

One prominent example is the use of CRISPR-based metabolic screens coupled with isotope tracing. biorxiv.org In such a screen, a library targeting hundreds of metabolic genes can be used to identify which pathways become essential for cell survival under specific pressures, such as treatment with a metabolic inhibitor. biorxiv.org For instance, researchers have used this approach to uncover a dependency on purine (B94841) synthesis genes when the enzyme succinate (B1194679) dehydrogenase (SDH) is inhibited. biorxiv.org Following the screen, stable isotope tracers like [¹⁵N-¹³C₂]-glycine can be used to confirm that the genetic dependency translates to a functional impairment of the metabolic pathway, as evidenced by a marked decrease in labeled purine nucleotides like AMP and GMP. nih.gov

These methodologies allow scientists to move beyond simple viability assays and gain direct, mechanistic insights into how genetic perturbations or drug treatments rewire cellular metabolism.

Table 2: High-Throughput Methodologies Utilizing Isotopic Tracing

Methodology Description Application Example
CRISPR Metabolic Screens Combines genome-wide or targeted CRISPR libraries with metabolic stressors to identify genetic dependencies. biorxiv.org Identifying that cancer cells treated with an SDH inhibitor become highly dependent on purine synthesis genes like PFAS and GMPS. biorxiv.org
Isotope-Informed Drug Screening Uses stable isotope tracers to assess the metabolic impact of thousands of small molecules in parallel. Screening a compound library to find drugs that specifically inhibit purine biosynthesis by monitoring the reduced incorporation of labeled precursors.
High-Throughput Metabolomics Automated platforms for rapid extraction and analysis of metabolites from a large number of samples (e.g., from different cancer cell lines or treatment conditions). frontiersin.org Assessing the reprogramming of glycolysis and the pentose (B10789219) phosphate (B84403) pathway across a panel of tumors. frontiersin.org

Integration of Isotopic Labeling with Imaging Techniques (e.g., Mass Spectrometry Imaging)

While metabolomics provides a bulk measurement of metabolite levels and fluxes, it does not typically offer spatial information. The integration of isotopic labeling with advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI), allows for the visualization of metabolic activity within single cells and tissues. nih.gov

Techniques like gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS) can provide three-dimensional chemical imaging at submicrometer resolution. nih.gov This has been used to directly visualize metabolic channeling within the purinosome, a multi-enzyme complex responsible for de novo purine biosynthesis. nih.gov In these experiments, cells were fed stable isotope-labeled precursors, and MSI revealed that the intermediates and final products of the purine pathway were concentrated in specific subcellular locations where purinosomes are assembled. nih.govresearchgate.net For example, higher enrichment of labeled ATP was found in cellular regions that also had high concentrations of the labeled intermediate AICAR, providing direct evidence for the purinosome's role as a biosynthetic "hotspot". nih.gov Using a tracer like this compound with MSI could similarly map the spatial dynamics of purine salvage and interconversion pathways within a cell or tissue slice.

Table 3: Isotope-Informed Imaging Techniques

Technique Principle Spatial Resolution Application in Isotope Tracing
Mass Spectrometry Imaging (MSI) A mass spectrometer scans across a tissue section, generating a mass spectrum at each pixel to create a chemical map of metabolites. 10-100 µm Mapping the distribution of labeled drugs and their metabolites in tumor tissues.
GCIB-SIMS An ion beam sputters the surface of a single cell, and the ejected secondary ions are analyzed by MS to create a 3D chemical image. nih.gov Submicrometer Visualizing subcellular metabolic channeling, such as purine synthesis within purinosomes. nih.govresearchgate.net
Multi-isotope Imaging Mass Spectrometry (MIMS) A high-resolution MSI technique that can quantify the ratio of different isotopes (e.g., ¹⁵N/¹⁴N) with high sensitivity. chemie-brunschwig.ch ~50 nm Quantifying stem cell division and metabolism by tracking the incorporation of deuterated water and other labeled precursors. chemie-brunschwig.ch

Exploration of Complex Biological Systems through Multi-Tracer Experiments

Biological systems rarely rely on a single nutrient source. To capture this complexity, researchers are increasingly employing multi-tracer experiments, often called multiplex Stable Isotope-Resolved Metabolomics (mSIRM). nih.gov This approach uses a cocktail of different stable isotope tracers in the same experiment to probe multiple, interconnected pathways simultaneously. nih.gov For example, a culture might be supplied with both D₇-glucose and ¹³C₅,¹⁵N₂-glutamine.

The key advantage of mSIRM is that it allows for a direct comparison of how different fuel sources contribute to metabolic networks, eliminating variability that can arise from running separate experiments. nih.gov This is especially valuable when working with limited biological material, such as patient-derived tissues. nih.gov This technique has been used to interrogate the metabolic reprogramming in breast cancer tissues, simultaneously tracking glycolysis, the Krebs cycle, nucleotide biosynthesis, and other pathways fueled by both glucose and glutamine. nih.gov The use of this compound in combination with other tracers, such as labeled glucose or amino acids, would enable a powerful and direct interrogation of how purine metabolism integrates with central carbon and nitrogen metabolism under various physiological or pathological conditions.

Table 4: Example Multi-Tracer Combinations

Tracer Combination Pathways Interrogated Research Question
[D₇]-glucose + [¹³C₅,¹⁵N₂]-glutamine Glycolysis, Pentose Phosphate Pathway, Krebs Cycle, Amino Acid Metabolism, Nucleotide Synthesis. nih.gov How do cancer cells differentially utilize glucose and glutamine to fuel growth? nih.gov
(-)-Inosine-¹³C₂,¹⁵N + [U-¹³C₆]-glucose Purine Salvage/Interconversion, De Novo Purine Synthesis, Glycolysis, Ribose Synthesis. What is the relative contribution of salvage versus de novo pathways to the purine nucleotide pool, and how is it fueled by glucose?
[¹⁵N]-ammonia + [¹³C₂,¹⁵N]-glycine Ammonia (B1221849) detoxification, Urea Cycle (or alternatives), One-Carbon Metabolism, Purine Synthesis. How do organisms detoxify ammonia and integrate nitrogen into essential biomolecules? biorxiv.orgsci-hub.se

Potential for Uncovering Novel Biochemical Pathways and Regulatory Nodes

While genomic information can predict metabolic networks, it cannot reveal all functional pathways, especially those involving enzyme promiscuity or non-canonical reactions. Isotope tracing is a powerful discovery tool that can uncover these hidden aspects of metabolism. nih.gov

By tracing the flow of ¹³C-labeled substrates through the malaria parasite Plasmodium falciparum, researchers have identified the production of unanticipated metabolites that were not predicted by genome-scale models. nih.gov This indicates the presence of unannotated enzymes or promiscuous side reactions that contribute to the parasite's metabolic capacity. nih.gov

Similarly, tracing experiments have revealed novel layers of metabolic regulation. In human cells, using a labeled serine tracer that breaks down into ¹³C₂,¹⁵N-glycine and ¹³C-formate, researchers discovered two parallel pathways for purine production. annualreviews.org The end products, AMP and GMP, showed a different isotopic enrichment pattern than the intermediate IMP, revealing that a highly channeled, high-flux pathway associated with mitochondria-proximal purinosomes preferentially produces AMP and GMP, while a diffusive, low-flux pathway generates the free IMP pool. annualreviews.org This discovery of metabolic channeling as a regulatory node would have been invisible without the use of stable isotope tracers. The application of this compound holds similar promise for uncovering new connections between purine salvage, signaling, and other areas of central metabolism that are not yet fully understood.

Table 5: Examples of Novel Discoveries via Isotopic Tracing

Discovery Organism/System Isotopic Tracing Finding Significance
Non-Canonical Metabolic Pathways Plasmodium falciparum ¹³C-labeling from glucose and glutamine appeared in metabolites not associated with known pathways. nih.gov Revealed that the parasite's metabolic network is more complex than predicted by its genome, offering new potential drug targets. nih.gov
Metabolic Channeling as Regulation Human Cancer Cells Different isotopologue distributions in IMP versus AMP/GMP after labeling with [¹³C₃,¹⁵N]Ser. annualreviews.org Demonstrated that purinosomes create a channeled pathway that functionally separates the synthesis of IMP from AMP/GMP, revealing a novel regulatory mechanism. annualreviews.org
Unanticipated Metabolite Production P. falciparum Labeled orotidine (B106555) was detected, likely from a side reaction of pyrimidine (B1678525) biosynthesis. nih.gov Showed that overflow metabolites can be generated by promiscuous enzymes, complicating predictions based solely on gene homology. nih.gov

Q & A

Q. How can researchers verify the isotopic purity and structural integrity of (-)-Inosine-13C2,15N during synthesis?

Methodological Answer:

  • Isotopic purity can be quantified using high-resolution liquid chromatography-mass spectrometry (LC-MS) with isotopic abundance analysis. For example, calibrate the system with certified reference standards and calculate the relative standard deviation (RSD) of isotopic peaks to ensure consistency .
  • Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy. Specifically, analyze 1H^{1}\text{H}15N^{15}\text{N} coupling constants (e.g., JHNJ_{\text{HN}}) to confirm the position of 15N^{15}\text{N} labels. Amplitude-modulated spin-echo experiments can measure JHNJ_{\text{HN}} values with a precision of ±0.02 Hz .

Q. What experimental protocols are recommended for handling and storing this compound to prevent isotopic dilution or degradation?

Methodological Answer:

  • Store aliquots at -20°C in airtight, light-protected vials to minimize thermal degradation and isotopic exchange with ambient moisture. Avoid repeated freeze-thaw cycles .
  • Pre-test solubility in target solvents (e.g., deuterated water for NMR) to ensure homogeneity. For long-term stability, validate purity via LC-MS every 6 months, referencing calibration curves from fresh standards .

Advanced Research Questions

Q. How can this compound be used to resolve contradictions in purine salvage pathway flux measurements?

Methodological Answer:

  • Design dual-labeling tracer experiments combining 13C^{13}\text{C} and 15N^{15}\text{N} tracking. For instance, administer this compound to cell cultures and quantify isotopic enrichment in downstream metabolites (e.g., adenine nucleotides) via tandem mass spectrometry (MS/MS). Normalize data against natural abundance controls to correct for background signal .
  • Address discrepancies by cross-validating results with kinetic modeling (e.g., isotopomer spectral analysis) to distinguish between competing pathways like de novo synthesis versus salvage mechanisms .

Q. What are the best practices for optimizing this compound incorporation in in vivo metabolic studies to minimize isotopic dilution?

Methodological Answer:

  • Pre-condition experimental organisms (e.g., rodents, microbial cultures) on a low-purine diet to reduce endogenous inosine pools. Administer the tracer via controlled bolus injection or continuous infusion, monitoring plasma concentrations via LC-MS to ensure steady-state isotopic enrichment .
  • Use compartmental modeling to adjust dosing regimens. For example, apply Michaelis-Menten kinetics to predict competitive inhibition between labeled and unlabeled inosine during cellular uptake .

Q. How can researchers mitigate matrix interference when quantifying this compound in complex biological samples?

Methodological Answer:

  • Employ chromatographic separation using porous graphitic carbon (PGC) columns to isolate this compound from co-eluting metabolites. Validate separation efficiency by spiking samples with unlabeled inosine and verifying baseline resolution .
  • For mass spectrometry, use dynamic multiple reaction monitoring (dMRM) to target unique 13C^{13}\text{C}15N^{15}\text{N} fragment ions. Optimize collision energies to suppress background noise from endogenous compounds .

Data Analysis and Interpretation

Q. How should researchers statistically validate isotopic enrichment data from this compound experiments?

Methodological Answer:

  • Apply analysis of variance (ANOVA) with post-hoc Tukey tests to compare isotopic abundance across experimental groups. Account for instrument precision by including technical replicates and calculating RSDs for each measurement .
  • For tracer recovery calculations, use the isotope mass balance equation:
    Recovery (%)=(Total labeled N in metabolitesTotal administered labeled N)×100\text{Recovery (\%)} = \left( \frac{\text{Total labeled N in metabolites}}{\text{Total administered labeled N}} \right) \times 100

Adjust for natural 15N^{15}\text{N} abundance using baseline correction .

Q. What strategies can address unexpected δ15N^{15}\text{N}15N variations in this compound tracer studies?

Methodological Answer:

  • Investigate potential isotopic exchange reactions (e.g., transamination or microbial degradation) by incubating the tracer in sterile vs. non-sterile media. Compare δ15N^{15}\text{N} shifts using LC-IRMS (isotope ratio mass spectrometry) .
  • If variations persist, re-express data as excess atom percent 15N^{15}\text{N} (APE) to isolate tracer-derived signals from natural abundance fluctuations .

Experimental Design Considerations

Q. What are the critical milestones for designing a reproducible study using this compound?

Methodological Answer:

  • Milestone 1 : Validate tracer stability under experimental conditions (e.g., pH, temperature) via accelerated degradation studies .
  • Milestone 2 : Establish a detection limit for isotopic enrichment using serial dilutions of the tracer in biological matrices .
  • Milestone 3 : Pilot-test sampling schedules to capture kinetic phases (e.g., uptake, plateau, clearance) without oversaturating analytical systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.